Home > Products > Screening Compounds P85130 > Urotensin II (114-124), human TFA
Urotensin II (114-124), human TFA -

Urotensin II (114-124), human TFA

Catalog Number: EVT-242816
CAS Number:
Molecular Formula: C₆₆H₈₆F₃N₁₃O₂₀S₂
Molecular Weight: 1502.59
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Urotensin II (114-124), human TFA, an 11-amino acid residue peptide, is a potent vasoconstrictor and agonist for the orphan receptor GPR14.
Overview

Urotensin II (114-124), human TFA, is a biologically active peptide derived from the urotensin II sequence, which is a potent vasoconstrictor originally discovered in fish. This compound plays significant roles in cardiovascular physiology and has been implicated in various pathophysiological conditions. The peptide is classified as a neuropeptide and belongs to the family of G protein-coupled receptor ligands, interacting primarily with the urotensin II receptor.

Source

Urotensin II was first isolated from the urophysis of teleost fish and has since been identified in various mammals, including humans. The human variant of this peptide consists of 11 amino acids and is recognized for its high potency as a vasoconstrictor, surpassing that of other known vasoactive substances such as angiotensin II.

Classification

Urotensin II is classified under the following categories:

  • Type: Neuropeptide
  • Family: G protein-coupled receptor ligands
  • Function: Vasoconstriction, modulation of endocrine functions, and involvement in cardiovascular and metabolic processes.
Synthesis Analysis

Methods

The synthesis of Urotensin II (114-124), human TFA, typically involves solid-phase peptide synthesis techniques. The automated synthesizers are employed to facilitate the sequential addition of amino acids to form the peptide chain.

Technical Details

  1. Resin Preparation: Fmoc-Valine-2-chlorotrityl resin is commonly used.
  2. Deprotection: The Fmoc group is removed using a solution of 20% piperidine in dimethylformamide.
  3. Coupling Reactions: Amino acids are coupled using 5 equivalents of the amino acid, 5 equivalents of HATU (a coupling reagent), and 10 equivalents of N,N-diisopropylethylamine in dimethylformamide.
  4. Final Cleavage: The synthesized peptide is cleaved from the resin using trifluoroacetic acid, often mixed with scavengers like ethanedithiol and phenol to protect sensitive residues during cleavage.
Molecular Structure Analysis

Structure

The molecular structure of Urotensin II (114-124) features a cyclic arrangement stabilized by disulfide bridges between cysteine residues. This cyclic structure is essential for its biological activity and interaction with its receptor.

Data

  • Molecular Formula: C₆₃H₈₉N₁₈O₁₃S₂
  • Molecular Weight: Approximately 1,264.5 g/mol.
  • Amino Acid Sequence: H-Glu-Thr-Pro-Asp-cyclo[Cys-Phe-Trp-Lys-Tyr-Cys]-Val-OH.
Chemical Reactions Analysis

Reactions

Urotensin II undergoes various biochemical reactions upon binding to its receptor. These include:

  1. G Protein Activation: Binding activates G proteins that subsequently trigger intracellular signaling pathways.
  2. Calcium Mobilization: Activation leads to an increase in intracellular calcium levels through phospholipase C pathway activation.
  3. Endocytosis: Urotensin II can also enter cells through a receptor-independent mechanism involving endocytosis.

Technical Details

The interactions with G protein-coupled receptors involve conformational changes that facilitate downstream signaling cascades, impacting vascular tone and cell proliferation.

Mechanism of Action

Process

The mechanism by which Urotensin II exerts its effects involves binding to the urotensin II receptor, leading to:

  1. Receptor Activation: Initiates G protein signaling pathways.
  2. Intracellular Signaling: Involves phospholipase C activation, resulting in increased inositol trisphosphate and diacylglycerol levels.
  3. Physiological Effects: Contributes to vasoconstriction, modulation of blood pressure, and potential roles in tissue remodeling.

Data

Studies have shown that Urotensin II can induce significant cellular responses at nanomolar concentrations, highlighting its potency as a physiological regulator.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white powder when synthesized.
  • Solubility: Soluble in water and dimethyl sulfoxide; stability can vary depending on pH and temperature conditions.

Chemical Properties

  • Stability: Sensitive to oxidation; requires careful handling during synthesis and storage.
  • Reactivity: Can form complexes with metal ions and may participate in redox reactions under certain conditions.
Applications

Scientific Uses

Urotensin II (114-124), human TFA has several applications in scientific research:

  1. Cardiovascular Research: Used to study mechanisms of vasoconstriction and blood pressure regulation.
  2. Pharmacological Studies: Investigated as a potential target for drug development aimed at treating cardiovascular diseases.
  3. Cancer Research: Explored for its role in tumor progression due to its expression in various solid tumors.
Molecular Biology of Urotensin II (114-124), Human TFA

Gene Expression and Transcriptional Regulation of Urotensin II Precursors

The human urotensin II (hU-II) precursor is encoded by the UTS2 gene located on chromosome 1p36. This gene undergoes alternative splicing, yielding two major isoforms: a 139-amino acid variant (isoform a, NP068835.1) and a 124-amino acid variant (isoform b, NP006777). Both isoforms share identical C-terminal regions containing the biologically active peptide sequence. Transcriptional activity of UTS2 is tissue-specific, with high mRNA expression observed in neuronal tissues (brainstem, spinal cord motoneurons), cardiovascular organs (myocardium, vascular endothelium), and kidneys—particularly in glomerular epithelial cells and renal tubules [5] [7]. In the kidneys, UTS2 expression dominates human urotensin II production, though low-level expression occurs in endocrine organs like the pancreas and adrenal glands. Notably, species-specific variations exist; primates and rodents show divergent renal expression patterns, with mice exhibiting minimal renal UTS2 transcription [5] [7].

Table 1: Tissue-Specific Expression of Human UTS2 Gene

Tissue/OrganExpression LevelCellular Localization
Brain/Spinal CordHighMotoneurons
HeartModerate-HighCardiomyocytes, Atria
KidneyHighTubular epithelium, Glomeruli
VasculatureModerateEndothelial cells
Liver/SpleenLowDiffuse

Post-Translational Processing and Proteolytic Activation Mechanisms

Maturation of bioactive hU-II requires precise proteolytic cleavage of prepro-U-II. The 124-amino acid preproprotein contains a tribasic processing site (Lys¹¹³-Lys¹¹⁴-Arg¹¹⁵) upstream of the urotensin II (114-124) sequence. In vivo, endoproteases—primarily furin—catalyze cleavage at this site to liberate an immature 11-amino acid peptide (Glu-Thr-Pro-Asp-Cys-Phe-Trp-Lys-Tyr-Cys-Val). Subsequent disulfide bond formation between Cys⁵ and Cys⁷ generates the cyclic hexapeptide core (CFWKYC), essential for biological activity [3] [7]. This mechanism is evolutionarily conserved; teleost fish (e.g., flounder) utilize analogous monobasic (single arginine) and tribasic cleavage sites for urotensin II maturation. In vitro studies confirm that trypsin can act as an extracellular converting enzyme, though furin remains the dominant intracellular activator in humans [3] [12].

Table 2: Proteolytic Cleavage Sites in Urotensin II Precursors

SpeciesPrecursor LengthCleavage SiteMature Peptide Sequence
Human124/139 aaKKR¹¹³⁻¹¹⁵ETPDCFWKYCV
Flounder110 aaR¹⁰⁰, R¹⁰⁸AGTTECFWKYCV
Rat124 aaRKR¹¹²⁻¹¹⁴QHGTAPECFWKYCV

Structural Determinants of Receptor Binding Affinity to GPR14/UT

Urotensin II (114-124), human TFA binds with nanomolar affinity (EC₅₀ = 0.62 ± 0.17 nM) to the orphan receptor GPR14, now designated as the urotensin receptor (UT). This interaction is governed by two critical structural elements:

  • Cyclic Hexapeptide Motif (CFWKYC): The disulfide bridge between Cys⁵ and Cys⁷ constrains the C-terminus into a bioactive conformation. Mutational studies show that disruption of this bridge reduces receptor activation by >95% [1] [4].
  • N-Terminal Tripeptide (Glu-Thr-Pro): While not directly involved in binding, this segment positions the cyclic core for optimal interaction with UT’s extracellular loops. Alanine scanning reveals that Glu¹ and Asp⁴ contribute to electrostatic complementarity with UT’s transmembrane domain [4] [10].

UT activation triggers Gαq/11-protein coupling, mobilizing intracellular calcium via phospholipase C (PLC) and inositol triphosphate (IP₃). Key residues in UT’s binding pocket include Asp⁹⁷².⁵⁰ (transmembrane helix 2), which forms a salt bridge with the peptide’s N-terminus. Mutation of Asp⁹⁷ to alanine abolishes both calcium mobilization and ERK1/2 phosphorylation [10] [13].

Evolutionary Conservation of the C-Terminal Cyclic Hexapeptide Motif

The C-terminal CFWKYC hexapeptide is phylogenetically conserved across >500 million years of vertebrate evolution. In humans, primates, rodents, teleost fish, and even amphibians, this motif remains identical or retains high homology:

  • Primates: Human (CFWKYC), Chimpanzee (CFWKYC)
  • Rodents: Rat (CFWKYC), Mouse (CFWKYC)
  • Teleosts: Carp (CFWKYCa), Flounder (CFWKYCV)
  • Amphibians: Frog (CFWKYCa) [7]

Functional analyses demonstrate that the cyclic hexapeptide is the minimal UT-binding domain. Urotensin II-related peptide (URP), a paralog found in mammals, shares the identical C-terminal sequence (CFWKYC) but lacks the N-terminal extension of full-length U-II. URP binds UT with comparable affinity, confirming the hexapeptide’s sufficiency for receptor activation [7] [9]. This conservation underscores the motif’s non-negotiable role in cardiovascular regulation—urotensin II remains the most potent mammalian vasoconstrictor identified, 10x more potent than endothelin-1 in primate arteries [4] [5].

Table 3: Evolutionary Conservation of Cyclic Hexapeptide in Urotensin II

Species GroupRepresentative SpeciesHexapeptide SequenceReceptor Affinity
PrimatesHomo sapiensCFWKYC0.62 nM (EC₅₀)
RodentsRattus norvegicusCFWKYC1.2 nM (EC₅₀)
Teleost FishCyprinus carpioCFWKYCa2.5 nM (EC₅₀)
AmphibiansXenopus laevisCFWKYCa5.8 nM (EC₅₀)

Ca = C-terminal amidation

Properties

Product Name

Urotensin II (114-124), human TFA

Molecular Formula

C₆₆H₈₆F₃N₁₃O₂₀S₂

Molecular Weight

1502.59

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.